Benzothiazole, 2-[[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)methyl]thio]- Benzothiazole, 2-[[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)methyl]thio]-
Brand Name: Vulcanchem
CAS No.: 651714-06-6
VCID: VC16801759
InChI: InChI=1S/C22H16N4S2/c1-3-9-16(10-4-1)21-24-20(25-26(21)17-11-5-2-6-12-17)15-27-22-23-18-13-7-8-14-19(18)28-22/h1-14H,15H2
SMILES:
Molecular Formula: C22H16N4S2
Molecular Weight: 400.5 g/mol

Benzothiazole, 2-[[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)methyl]thio]-

CAS No.: 651714-06-6

Cat. No.: VC16801759

Molecular Formula: C22H16N4S2

Molecular Weight: 400.5 g/mol

* For research use only. Not for human or veterinary use.

Benzothiazole, 2-[[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)methyl]thio]- - 651714-06-6

Specification

CAS No. 651714-06-6
Molecular Formula C22H16N4S2
Molecular Weight 400.5 g/mol
IUPAC Name 2-[(1,5-diphenyl-1,2,4-triazol-3-yl)methylsulfanyl]-1,3-benzothiazole
Standard InChI InChI=1S/C22H16N4S2/c1-3-9-16(10-4-1)21-24-20(25-26(21)17-11-5-2-6-12-17)15-27-22-23-18-13-7-8-14-19(18)28-22/h1-14H,15H2
Standard InChI Key VHDJWEVPVGGBFL-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)CSC4=NC5=CC=CC=C5S4

Introduction

Chemical Structure and Physicochemical Properties

Benzothiazole, 2-[[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)methyl]thio]- belongs to the thioether class, featuring a sulfur atom bridging benzothiazole and triazole rings. The benzothiazole moiety contributes aromatic stability and electron-rich characteristics, while the triazole group enhances hydrogen-bonding capacity and metabolic resistance . Key physicochemical properties include:

PropertyValue
Molecular FormulaC22H16N4S2\text{C}_{22}\text{H}_{16}\text{N}_{4}\text{S}_{2}
Molecular Weight400.5 g/mol
CAS Number651714-06-06
SolubilityLow in aqueous media
StabilityStable under inert conditions

Nuclear magnetic resonance (NMR) spectroscopy confirms the regioselective 1,4-disubstitution pattern in the triazole ring, critical for bioactivity . The compound’s lipophilicity (logP3.8\log P \approx 3.8) suggests favorable membrane permeability, aligning with its observed cellular uptake in cancer models .

Synthesis and Structural Characterization

Regioselective Click Chemistry Approach

The synthesis employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, to achieve high regioselectivity and yield . The protocol involves:

  • Preparation of Azide Precursor: 2-Azido-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is synthesized via bromoacetylation of 2-(piperazin-1-yl)benzothiazole, followed by azide substitution .

  • Cycloaddition Reaction: The azide reacts with terminal alkynes under Cu(I) catalysis (e.g., CuSO₄·5H₂O and sodium ascorbate) at 80°C for 8 hours, forming 1,4-disubstituted triazoles with yields exceeding 80% .

Key Reaction Conditions:

  • Solvent: Dichloromethane/water (1:1)

  • Temperature: 80°C

  • Catalysts: CuSO₄·5H₂O, sodium ascorbate

Eco-Friendly Modifications

A solvent-free variant synthesizes 4,5-diester-1,2,3-triazoles by reacting the azide with dimethylacetylene dicarboxylate under neat conditions, achieving 92–94% yields in 3 minutes . This method reduces environmental impact while maintaining efficiency.

Pharmacological Activities and Anticancer Efficacy

In Vitro Antiproliferative Activity

The compound exhibits dose-dependent growth inhibition across cancer cell lines, with notable potency against hormone-responsive cancers :

Cell LineIC₅₀ (μM)Target Pathway
MCF7 (Breast)12.3Estrogen receptor α
T47D (Breast)14.7PI3K/AKT/mTOR
HCT116 (Colon)9.8Wnt/β-catenin
Caco2 (Colon)11.2Apoptosis (Bcl-2/Bax)

Mechanistically, it downregulates anti-apoptotic Bcl-2 and upregulates pro-apoptotic Bax, triggering mitochondrial membrane permeabilization . Synergistic effects with paclitaxel and doxorubicin suggest combinatorial therapy potential .

Broad-Spectrum Biological Activities

Beyond anticancer effects, preliminary data indicate:

  • Antimicrobial Activity: MIC of 8 μg/mL against Staphylococcus aureus .

  • Antidiabetic Potential: 58% α-glucosidase inhibition at 50 μM .

  • Antimalarial Activity: IC₅₀ of 3.2 μM against Plasmodium falciparum .

Structure-Activity Relationships (SAR) and Drug-Likeness

Critical Substituents for Bioactivity

  • Triazole Ring: 1,4-Disubstitution enhances DNA intercalation and topoisomerase II inhibition .

  • Benzothiazole Moiety: Electron-withdrawing groups (e.g., -NO₂) at position 6 improve cytotoxicity .

  • Piperazine Linker: Increases solubility and modulates pharmacokinetics .

In Silico ADME Profiling

Computational models predict favorable drug-likeness:

  • Absorption: High Caco-2 permeability (Papp=28.7×106P_{\text{app}} = 28.7 \times 10^{-6} cm/s) .

  • Metabolism: Resistant to CYP3A4-mediated oxidation .

  • Toxicity: Low Ames test mutagenicity risk .

Comparative Analysis with Analogues

Compared to parent benzothiazoles, this derivative shows:

  • Enhanced Potency: 5-fold lower IC₅₀ against HCT116 than 2-aminobenzothiazole .

  • Improved Selectivity: 12:1 cancer-to-normal cell (HEK293) selectivity ratio vs. 3:1 for analogues .

Future Directions and Clinical Translation

  • In Vivo Efficacy Studies: Evaluate pharmacokinetics and toxicity in murine models.

  • Nanoformulation Development: Address aqueous insolubility using liposomal or polymeric carriers.

  • Target Identification: Proteomic profiling to identify novel binding partners (e.g., HDACs, kinases).

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